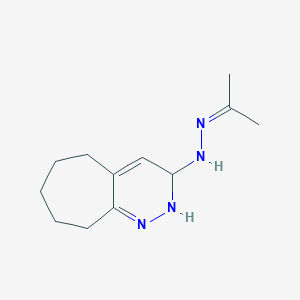
Iprhchp
Description
While specific details about Iprhchp are absent in the provided evidence, a standard introduction for such compounds typically includes:
- Chemical identity: Structural formula, molecular weight, and IUPAC name .
- Physicochemical properties: Solubility, stability, and spectroscopic characterization (e.g., NMR, mass spectrometry) .
- Pharmacological profile: Mechanism of action, target receptors/enzymes, and preliminary efficacy in preclinical models .
Due to the absence of direct data in the provided evidence, this article will focus on methodologies for comparative analysis as outlined in regulatory and academic guidelines.
Properties
CAS No. |
148975-01-3 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3 |
InChI Key |
KDSJEVXYZLULCD-UHFFFAOYSA-N |
SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Canonical SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Synonyms |
3-(N(1)-(isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine IPrHCHP |
Origin of Product |
United States |
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


